Dextrorphan-d3

Catalog No.
S1496369
CAS No.
1217978-17-0
M.F
C17H23NO
M. Wt
260.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextrorphan-d3

CAS Number

1217978-17-0

Product Name

Dextrorphan-d3

IUPAC Name

(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C17H23NO

Molecular Weight

260.39 g/mol

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3

InChI Key

JAQUASYNZVUNQP-PGDUQUMKSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Synonyms

DEXTRORPHAN-D3

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O

Description

An internal standard for dextromethorphan or dextrorphan testing by GC/MS or LC/MS for clinical toxicology, forensic testing, P450 trials, or pharmaceutical research. Dextrorphan is a primary metabolite of dextromethorphan in blood. Dextromethorphan, an active ingredient in many over-the-counter cold and cough medicines, is used recreationally as a hallucinogen with effects similar to ketamine and phencyclidine (PCP).

Analytical Standard and Reference Material

Dextrorphan-d3 serves as a valuable tool for analytical purposes. Due to its isotopic labeling with three deuterium atoms replacing hydrogen atoms at the methyl group (CD3), it can be easily distinguished from the non-deuterated form (Dextrorphan) using analytical techniques like mass spectrometry [1]. This distinct signature allows researchers to accurately measure and track Dextrorphan in complex biological samples, such as blood or tissue extracts [1].

Source

[1] ()

Studies on Dextrorphan Metabolism and Pharmacokinetics

Source

[2] ()

Development of New NMDA Receptor-Targeted Drugs

The NMDA receptor system plays a vital role in regulating pain, mood, learning, and memory [2]. By studying how Dextrorphan-d3 interacts with this system, researchers can gain valuable knowledge for developing new drugs targeting the NMDA receptor. This approach holds promise for treating various neurological conditions, including chronic pain, depression, and schizophrenia [2].

Source

[2] ()

Dextrorphan-d3 is a stable isotope-labeled derivative of dextrorphan, which is a primary metabolite of dextromethorphan, commonly used as a cough suppressant. Dextrorphan-d3 is characterized by the incorporation of deuterium atoms, enhancing its utility in pharmacokinetic and metabolic studies. This compound retains the psychoactive properties of dextrorphan while providing a means to trace its metabolic pathways due to the distinct mass of deuterium-labeled compounds .

Without specific research on this compound, its mechanism of action remains unknown. However, related azatetracyclic compounds might interact with biological targets like enzymes or receptors due to their specific shapes and functional groups [].

Due to the lack of specific information, it's impossible to assess the safety hazards of this compound. Similar azatetracyclic compounds might exhibit varying degrees of toxicity depending on their structure [].

Similar to those of its parent compound, dextrorphan. These reactions include:

  • Oxidation: Dextrorphan-d3 can be oxidized to form nor-dextrorphan.
  • Conjugation: It may undergo conjugation with glucuronic acid or sulfate, facilitating excretion.
  • Deuterium Exchange: The presence of deuterium allows for specific studies on hydrogen bonding and metabolic pathways via mass spectrometry .

Dextrorphan-d3 exhibits several biological activities:

  • NMDA Receptor Modulation: It acts as an antagonist at N-methyl-D-aspartate receptors, influencing glutamatergic neurotransmission.
  • Sigma Receptor Interaction: Dextrorphan-d3 shows affinity for sigma receptors, which may contribute to its antidepressant-like effects .
  • Cough Suppression: Similar to dextrorphan, it functions as an effective cough suppressant without significant central nervous system side effects due to its peripherally active properties .

The synthesis of dextrorphan-d3 typically involves:

  • Starting Material: Using dextromethorphan as the precursor.
  • Deuteration: The introduction of deuterium is achieved through various methods, such as:
    • Catalytic hydrogenation using deuterated hydrogen gas.
    • Chemical exchange reactions that selectively replace hydrogen atoms with deuterium .
  • Purification: The product is purified through chromatography techniques to isolate dextrorphan-d3 from other by-products.

Dextrorphan-d3 has several applications in research and clinical settings:

  • Pharmacokinetic Studies: It serves as a tracer in studies examining the metabolism and pharmacokinetics of dextromethorphan and its metabolites.
  • Neuroscience Research: Its unique properties allow researchers to investigate receptor interactions and neuropharmacological effects without confounding variables from non-labeled compounds .
  • Drug Development: Dextrorphan-d3 can be used in the development of new therapeutic agents targeting cough suppression or neurological disorders.

Interaction studies involving dextrorphan-d3 have revealed insights into its pharmacological profile:

  • Receptor Binding Studies: Research indicates that dextrorphan-d3 interacts with various neurotransmitter receptors, including serotonin and nicotinic receptors, which may influence mood and cognition .
  • Drug Synergism: Studies have explored its potential synergistic effects when combined with other medications, particularly in treating conditions like depression or chronic pain syndromes .

Dextrorphan-d3 shares similarities with several compounds, each possessing unique characteristics:

CompoundStructureBiological ActivityUnique Features
DextromethorphanC18H25NOCough suppressant, NMDA antagonistWidely used in over-the-counter medications
DextrorphanC18H25NONMDA antagonistActive metabolite of dextromethorphan
Nor-DextrorphanC17H23NONMDA receptor modulationReduced psychoactive effects
DextrophanC18H25NO2Antidepressant-like effectsPotentially lower side effects

Dextrorphan-d3's uniqueness lies in its stable isotope labeling, which enhances its utility in research settings while retaining the pharmacological properties of its parent compound. This labeling allows for precise tracking in biological systems, making it invaluable for understanding drug metabolism and interactions .

XLogP3

3.1

Dates

Modify: 2023-08-15

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